molecular formula C14H15Cl2N5O B2650882 N-(3,4-dichlorophenyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide CAS No. 2201783-31-3

N-(3,4-dichlorophenyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide

Cat. No. B2650882
CAS RN: 2201783-31-3
M. Wt: 340.21
InChI Key: OKJKNQQRLFQJDN-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide, also known as DCTP, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. DCTP belongs to the class of compounds known as piperidine carboxamides and has been found to have various biochemical and physiological effects, making it a promising candidate for further study.

Scientific Research Applications

Molecular Interaction and Receptor Antagonism

One study discusses the molecular interaction of an analogous compound with the CB1 cannabinoid receptor. It highlights the antagonist's interaction, revealing insights into its binding and activity at the receptor level, which is critical for understanding the drug's potential therapeutic applications without referencing specific uses or doses (J. Shim et al., 2002).

Enantioselective Synthesis

Another research area focuses on the enantioselective synthesis of related compounds, showing the development of a stereoselective, economical synthesis approach for a CGRP receptor inhibitor. This research underscores the importance of chirality in drug development and the synthesis of highly specific receptor inhibitors without mentioning their pharmacological use (Reginald O. Cann et al., 2012).

Antimicrobial Evaluation

Research also extends to the antimicrobial activity of piperazine and triazolo-pyrazine derivatives, where compounds were synthesized and evaluated against various bacterial and fungal strains. This study points to the potential utility of related compounds in developing new antimicrobial agents, showcasing the compound's versatility beyond its receptor antagonistic properties (M. Patil et al., 2021).

Inhibition of Soluble Epoxide Hydrolase

Further exploration into the inhibition of soluble epoxide hydrolase by triazinyl piperidine carboxamides demonstrates the compound's potential in modulating physiological pathways. This research emphasizes the chemical's role in influencing enzymatic activities, hinting at broad therapeutic applications without delving into specific diseases or treatments (R. Thalji et al., 2013).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-(triazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2N5O/c15-12-2-1-10(9-13(12)16)19-14(22)20-7-3-11(4-8-20)21-17-5-6-18-21/h1-2,5-6,9,11H,3-4,7-8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJKNQQRLFQJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2N=CC=N2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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